molecular formula C10H8ClNO B1587447 4-Chloromethyl-2-phenyl-oxazole CAS No. 30494-97-4

4-Chloromethyl-2-phenyl-oxazole

Cat. No. B1587447
CAS RN: 30494-97-4
M. Wt: 193.63 g/mol
InChI Key: ANSKJZIDWXDAJW-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-phenyl-oxazole is a chemical compound with the molecular formula C10H8ClNO . It is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, involves various methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of 4-Chloromethyl-2-phenyl-oxazole consists of a five-membered oxazole ring attached to a phenyl group and a chloromethyl group .


Chemical Reactions Analysis

Oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions . The specific reactions that 4-Chloromethyl-2-phenyl-oxazole undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

4-Chloromethyl-2-phenyl-oxazole has a molecular weight of 193.63 . It has a density of 1.222g/cm3 and a boiling point of 322.6ºC at 760mmHg .

Scientific Research Applications

1. Synthesis of Extended Oxazoles

4-Chloromethyl-2-phenyl-oxazole serves as a reactive scaffold for the synthesis of various oxazoles. Patil and Luzzio (2016) demonstrated its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue is particularly effective in substitution reactions, allowing for diverse synthetic elaborations at the 2-position (Patil & Luzzio, 2016).

2. Synthesis of Heterocyclic Scaffolds

Patil, Luzzio, and Demuth (2015) explored the synthesis of 2, 4, 5-trisubstituted oxazoles using 2-Chloromethyl-4, 5-disubstituted oxazoles. Their study highlighted the cyclization reaction's sensitivity to halogen positions in starting materials, underscoring the compound's utility in creating extended heterocyclic scaffolds (Patil, Luzzio, & Demuth, 2015).

3. Antiprotozoal Activity

Research by Carballo et al. (2017) involved synthesizing 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluating their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant antiprotozoal effects, indicating potential therapeutic applications (Carballo et al., 2017).

4. Antioxidant Properties

A study by Kuş et al. (2017) synthesized oxazole-5(4H)-one derivatives and evaluated them for antioxidant activity. This research suggests that derivatives of 4-Chloromethyl-2-phenyl-oxazole may possess significant antioxidant properties, beneficial in various medical and biochemical applications (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

5. Functionalization in Polymer Chemistry

Summers and Quirk (1996) demonstrated the use of 4-Chloromethyl-2-phenyl-oxazole in the synthesis of aromatic carboxyl functionalized polymers. Their work highlights its potential in creating novel polymer materials with specific functional properties (Summers & Quirk, 1996).

6. Development of Novel Synthetic Methods

Luo et al. (2012) utilized 4-Chloromomethyl-2-phenyl-oxazole in developing new synthetic methods involving gold-catalyzed oxidations. Their work contributes to the understanding of gold catalysis and opens new possibilities for using oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

7. Building Blocks for Functionalized Heterocycles

The compound has been used as a starting material for constructing highly functionalized heterocycles. For example, Misra and Ila (2010) showed its utility in synthesizing various 2-phenyl-3,4-substituted oxazoles, demonstrating its versatility as a template (Misra & Ila, 2010).

8. Suzuki Coupling in Organic Synthesis

Ferrer Flegeau, Popkin, and Greaney (2006) described the use of 4-Chloromethyl-2-phenyl-oxazole in Suzuki coupling reactions for functionalizing oxazoles. This protocol has been effective for synthesizing various dioxazoles, illustrating its role in organic synthesis (Ferrer Flegeau, Popkin, & Greaney, 2006).

9. Nonlinear Optical Properties

Murthy et al. (2010) investigated the nonlinear optical properties of oxazole derivatives, including those based on 4-Chloromethyl-2-phenyl-oxazole. Their findings contribute to the understanding of the photophysical properties of these compounds, relevant for applications in photonics and electronics (Murthy et al., 2010).

Safety And Hazards

4-Chloromethyl-2-phenyl-oxazole is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

Oxazole derivatives, including 4-Chloromethyl-2-phenyl-oxazole, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various 4-Chloromethyl-2-phenyl-oxazole derivatives and screening them for various biological activities. This could lead to the development of new drugs and other useful compounds .

Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, which includes a discussion on the therapeutic potentials of oxazole scaffolds . Another paper discusses the design, synthesis, and biological evaluation of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as potential fungicidal agents .

properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSKJZIDWXDAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393562
Record name 4-chloromethyl-2-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-phenyl-oxazole

CAS RN

30494-97-4
Record name 4-chloromethyl-2-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-phenyl-1,3-oxazole
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Synthesis routes and methods I

Procedure details

A mixture of benzamide (0.80 g, 6.60 mmol) and 1,3-dichloropropan-2-one (1.01 g, 7.92 mmol) was heated to 130° C. for 1 hour under nitrogen atmosphere. The crude was purified by crystallization from acetonitrile (25 ml): the suspension was heated to reflux and a brown solution with a white insoluble solid was obtained. It was filtered and the solution was cooled to room temperature. A precipitate formed and the suspension was filtered on a buckner funnel washing with acetonitrile (8 ml). The solid was recovered from the filter, dissolved in EtOAc (20 ml) and washed with 1N NaHCO3 (15 ml). The organic phase was dried (Na2SO4) and evaporated to give 4-(chloromethyl)-2-phenyloxazole (315 mg, 25% yield) as a pale brown solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzamide (1.21 g, 10 mmol) is mixed with 1,3-dichloroacetone (1.26 g, 10 mmol) and the mixture heated to 130° C. and stirred at this temperature for 1 h. The resulting mixture is then cooled, diluted with ethyl acetate, washed with K2CO3 solution (sat.), then brine, dried over MgSO4 and concentrated to give the title compound as a solid, which is used without further purification. MS (ESI) 194 (M+H, Cl pattern)+.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

This compound was synthesized from 1,3-dichloroacetone and benzamide as described in example 71 step 1 (65 g, yield 68%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.06-8.04 (m, 2H), 7.72 (m, 1H), 7.49-7.46 (m, 3H), 4.59 (d, J=1.1 Hz, 2H). MS (ESI) m/z: Calculated for C10H8ClNO: 193.03. found: 194.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Shi, AJ Blake, W Lewis, IB Campbell… - The Journal of …, 2010 - ACS Publications
… Also formed was methyl 4-chloromethyl-2-phenyl-oxazole-5-carboxylate 7, isolated by chromatography (R f = 0.62) as a colorless solid (236 mg, 23%), mp 97−98 C (lit., (53) no data …
Number of citations: 134 pubs.acs.org

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